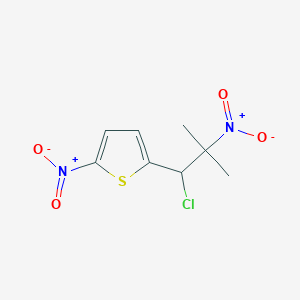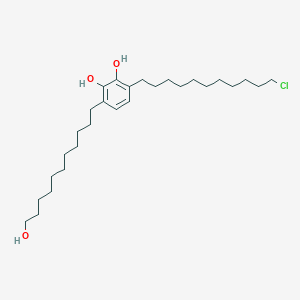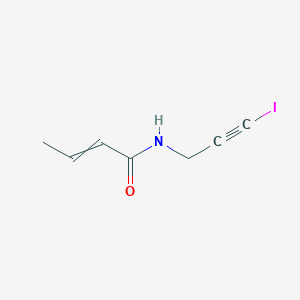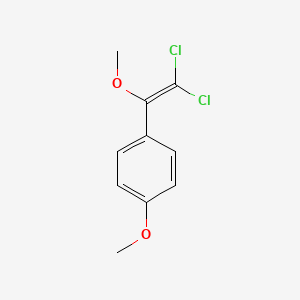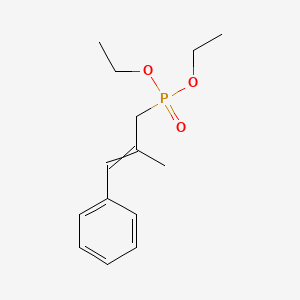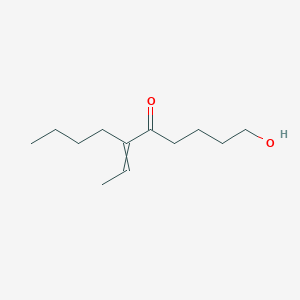
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene is an organic compound characterized by its unique structure, which includes a pentene backbone with methyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene typically involves the alkylation of a suitable precursor with methylsulfanyl groups. One common method is the reaction of 3-methylpent-1-ene with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond, converting it into a saturated alkane.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-Methyl-4,4-bis(methylsulfanyl)pentane.
Substitution: Formation of compounds with different functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4,4-bis(methylsulfanyl)pentane
- 3-Methyl-4,4-bis(methylsulfanyl)but-1-ene
- 3-Methyl-4,4-bis(methylsulfanyl)hex-1-ene
Uniqueness
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene is unique due to its specific combination of a pentene backbone with methyl and methylsulfanyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62418-89-7 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
3-methyl-4,4-bis(methylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C8H16S2/c1-6-7(2)8(3,9-4)10-5/h6-7H,1H2,2-5H3 |
InChI Key |
KEMFBIMXWRSELC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


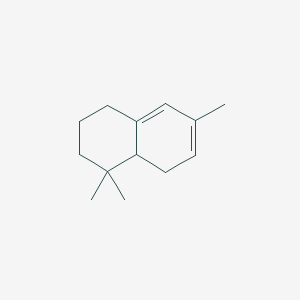
![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)
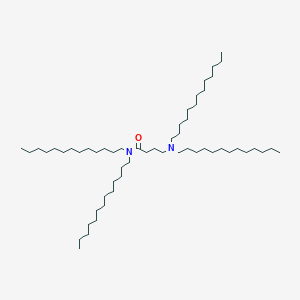
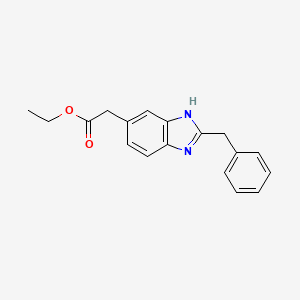
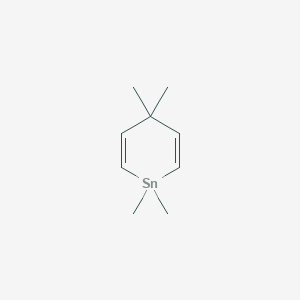
![5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14519129.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
